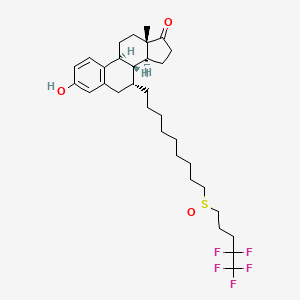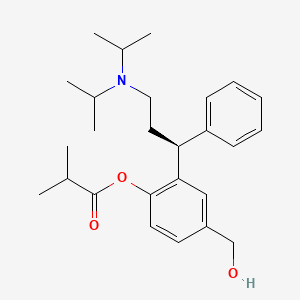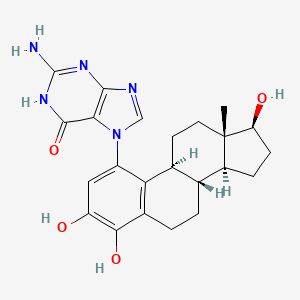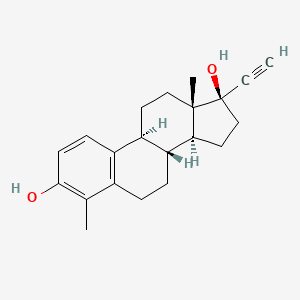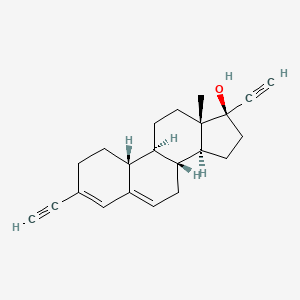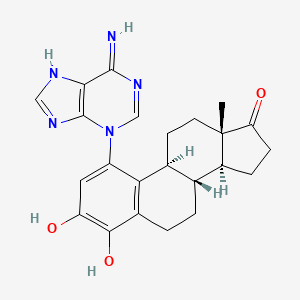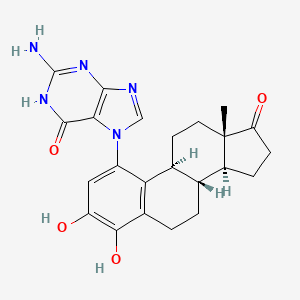
Febuxostat impurity 7
Vue d'ensemble
Description
Febuxostat Impurity 7, also known as (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, is an impurity of Febuxostat . Febuxostat is a xanthine oxidase inhibitor used for treating hyperuricemia and chronic gout .
Synthesis Analysis
The synthesis of Febuxostat and its impurities has been reported in the literature . Various synthetic routes to Febuxostat, as well as polymorphic forms and impurities of the drug, have been reported . The authors have also identified several impurities that result from the synthesis of Febuxostat . Of the 7 Febuxostat drug impurities, all but one exhibited a well-defined separation from the parent Febuxostat in the HPLC chromatogram .Molecular Structure Analysis
The molecular formula of Febuxostat Impurity 7 is C16H18N2O4S . The structure of Febuxostat Impurity 7 can be represented by the SMILES string: CC©COC1=C(/C([H])=N/O)C=C(C2=NC©=C(C(O)=O)S2)C=C1 .Chemical Reactions Analysis
Febuxostat is more sensitive toward acidic conditions than oxidation and very resistant toward alkaline, thermal, and photolytic degradations . A number of strategies to reduce these impurities were presented in the paper .Physical And Chemical Properties Analysis
Febuxostat Impurity 7 is a solid substance . The molecular weight of Febuxostat Impurity 7 is 334.39 g/mol .Applications De Recherche Scientifique
Pharmaceutical Research
Summary of the Application
Febuxostat impurity 7 is an impurity of Febuxostat . Impurities in pharmaceuticals are a major concern for the industry, and the analysis of these impurities plays a crucial role in the drug development process .
Methods of Application
A sensitive and selective gas chromatography-electron capture detector (GC-ECD) method was developed and validated for the quantification of trace levels of five bromo-containing genotoxic impurities in Febuxostat active pharmaceutical ingredient (API) after headspace sampling (HS) .
Results or Outcomes
The method was validated according to ICH guidelines in terms of specificity, linearity, the limits of detection and quantification, precision, and accuracy . The validated analytical protocol has been successfully applied to the determination of the impurities in various Febuxostat API batch samples .
Gout Treatment
Summary of the Application
Febuxostat, initially developed as a xanthine oxidase inhibitor to address hyperuricemia in gout patients, has evolved into a versatile therapeutic agent with multifaceted applications .
Methods of Application
Febuxostat’s primary mechanism involves selective inhibition of xanthine oxidase, resulting in reduced uric acid production . Its pharmacokinetics require personalized dosing strategies based on individual characteristics .
Results or Outcomes
In gout management, Febuxostat offers a compelling alternative, effectively lowering uric acid levels, relieving symptoms, and supporting long-term control, especially for patients intolerant to allopurinol . Recent studies have demonstrated its cardiovascular safety, and it exhibits minimal hepatotoxicity, making it suitable for those with liver comorbidities .
Analytical Method Development
Summary of the Application
Febuxostat Impurity 7 can be used for the analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Febuxostat .
Methods of Application
The impurity can be used in the development of analytical methods for the detection and quantification of Febuxostat in pharmaceutical formulations . These methods often involve chromatographic techniques, such as gas chromatography or high-performance liquid chromatography .
Results or Outcomes
The use of Febuxostat Impurity 7 in method development can help ensure the quality and safety of Febuxostat products by allowing for the accurate detection and quantification of Febuxostat in various formulations .
Micellar Electrokinetic Chromatography
Summary of the Application
A micellar electrokinetic capillary chromatography (MEKC) method has been developed and validated for simultaneous analysis of Febuxostat and its related substances in active pharmaceutical ingredients and pharmaceutical formulations .
Methods of Application
Analysis was performed in an uncoated fused silica capillary (34 cm effective length, 50 µm diameter). Method sensitivity was enhanced using an extended light path capillary, with an optical path 150 µm and the choice of 320 nm detector operating wavelength due to lower background noise and higher selectivity .
Results or Outcomes
The method was linear over the range 1.0–10.0 µg mL −1 for each impurity corresponding to reporting limits regarding the ICH Q3A guidelines. The method has proven to be selective, precise, accurate and robust .
Safety And Hazards
When handling Febuxostat Impurity 7, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
2-[3-[(E)-hydroxyiminomethyl]-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-9(2)8-22-13-5-4-11(6-12(13)7-17-21)15-18-10(3)14(23-15)16(19)20/h4-7,9,21H,8H2,1-3H3,(H,19,20)/b17-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMGIABSBHFMNF-REZTVBANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C=NO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)/C=N/O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Febuxostat impurity 7 | |
CAS RN |
1350352-70-3 | |
| Record name | 2-(3-((Hydroxyimino)methyl)-4-(2-methylpropoxy)phenyl)-4-methyl-5-thiazolecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350352703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-((HYDROXYIMINO)METHYL)-4-(2-METHYLPROPOXY)PHENYL)-4-METHYL-5-THIAZOLECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TD8E5Y9AJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-{[(2-methylpropanoyl)oxy]methyl}phenyl 2-methylpropanoate](/img/structure/B601966.png)
